molecular formula C41H61N9O7S2 B8143282 H-Trp-Lys-Tyr-Met-Val-Met-NH2

H-Trp-Lys-Tyr-Met-Val-Met-NH2

Cat. No.: B8143282
M. Wt: 856.1 g/mol
InChI Key: FMBGOORJEKQQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Trp-Lys-Tyr-Met-Val-Met-NH2 is a synthetic hexapeptide composed of the amino acids tryptophan, lysine, tyrosine, methionine, valine, and methionine, with an amide group at the C-terminus. This peptide is known for its role as an agonist for formyl peptide receptors, particularly formyl peptide receptor-like 1 (FPRL1) and formyl peptide receptor-like 2 (FPRL2). It has been studied for its ability to stimulate immune responses, particularly in the activation of neutrophils and dendritic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Trp-Lys-Tyr-Met-Val-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is assembled.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: H-Trp-Lys-Tyr-Met-Val-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation of methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution reactions.

Major Products:

Scientific Research Applications

H-Trp-Lys-Tyr-Met-Val-Met-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in immune cell activation, particularly in neutrophils and dendritic cells.

    Medicine: Explored for its potential in modulating immune responses, which could have implications in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools

Mechanism of Action

H-Trp-Lys-Tyr-Met-Val-Met-NH2 exerts its effects primarily through the activation of formyl peptide receptors (FPRs). Upon binding to FPRL1 and FPRL2, the peptide stimulates a cascade of intracellular signaling events, including:

    Activation of phospholipase D (PLD): Leads to the production of phosphatidic acid, which enhances phagocytic activity.

    Increase in intracellular calcium levels: Facilitates various cellular functions.

    Activation of protein kinase C (PKC): Plays a role in the regulation of immune responses

Comparison with Similar Compounds

    Trp-Lys-Tyr-Met-Val-D-Met-NH2: A similar hexapeptide with a D-methionine residue instead of L-methionine.

    N-formyl-methionyl-leucyl-phenylalanine (fMLF): Another peptide that activates formyl peptide receptors.

Uniqueness: H-Trp-Lys-Tyr-Met-Val-Met-NH2 is unique in its specific activation of FPRL1 and FPRL2, leading to distinct immune responses. Its ability to stimulate phagocytic activity and modulate immune cell functions makes it a valuable tool in immunological research .

Properties

IUPAC Name

6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBGOORJEKQQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61N9O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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